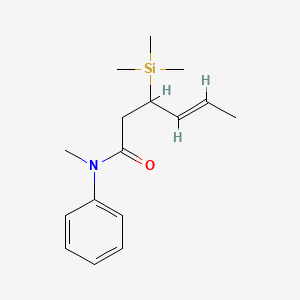

(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide

Description

(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is a structurally complex enamide featuring a trimethylsilyl (TMS) group at the 3-position of a hex-4-enamide backbone. Its key structural elements include:

- N-Methyl-N-phenyl substitution: Imparts steric bulk and modulates electronic properties.

- (E)-configured double bond: Influences molecular rigidity and conjugation.

- Trimethylsilyl group: Enhances lipophilicity and may stabilize intermediates in synthetic pathways.

Properties

Molecular Formula |

C16H25NOSi |

|---|---|

Molecular Weight |

275.46 g/mol |

IUPAC Name |

(E)-N-methyl-N-phenyl-3-trimethylsilylhex-4-enamide |

InChI |

InChI=1S/C16H25NOSi/c1-6-10-15(19(3,4)5)13-16(18)17(2)14-11-8-7-9-12-14/h6-12,15H,13H2,1-5H3/b10-6+ |

InChI Key |

PDJXEGBQRUGHPL-UXBLZVDNSA-N |

Isomeric SMILES |

C/C=C/C(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |

Canonical SMILES |

CC=CC(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide typically involves the following steps:

Formation of the Enamide Backbone: The starting material, a hex-4-enamide, is synthesized through a reaction between an appropriate alkene and an amide.

Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.

N-Methylation and N-Phenylation: The final steps involve the methylation and phenylation of the nitrogen atom using methyl iodide and phenyl lithium, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for potential therapeutic uses, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Applications : The TMS group in the target compound may facilitate purification (e.g., via silica gel chromatography) due to increased hydrophobicity, similar to silylated intermediates in .

- Stability : The N-methyl group likely reduces hydrolysis susceptibility compared to hydroxamic acids in , while the TMS group could further stabilize against nucleophiles .

- Analytical Utility : Silylation in improved GC/MS compatibility, suggesting the target compound’s TMS group may enhance detectability in mass spectrometry .

Biological Activity

(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by its unique structural features, including a trimethylsilyl group and an unsaturated amide functional group. These properties may influence its interaction with biological targets.

Recent studies suggest that this compound may exert its biological effects through several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : HDAC inhibitors are known to induce apoptosis in cancer cells. The compound's structural analogs have shown promising results in inhibiting HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes that promote cell death .

- Induction of Ferroptosis : Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Compounds that induce ferroptosis can selectively kill cancer cells while sparing normal cells. The dual mechanism of action involving both HDAC inhibition and ferroptosis induction is being explored for enhanced therapeutic efficacy .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated in various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H522 | 3.26 ± 0.26 | HDAC inhibition |

| HCT-116 | 1.09 ± 0.12 | Ferroptosis induction |

These results indicate that the compound exhibits potent cytotoxicity against specific cancer cell lines, suggesting potential for further development as an anti-cancer agent.

Case Studies

Case Study 1 : A study evaluated the effects of this compound on HCT-116 colon cancer cells. The results demonstrated significant apoptosis induction when treated with the compound, which was attributed to its ability to inhibit HDAC activity and promote ferroptosis .

Case Study 2 : Another investigation focused on the neuroprotective effects of the compound in neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with this compound resulted in reduced cell death and improved cell viability, suggesting its potential use in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.